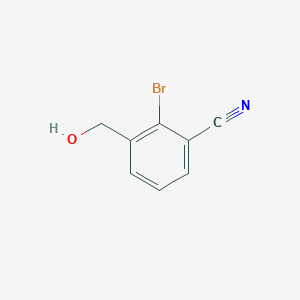

2-Bromo-3-(hydroxymethyl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

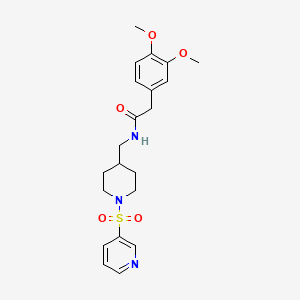

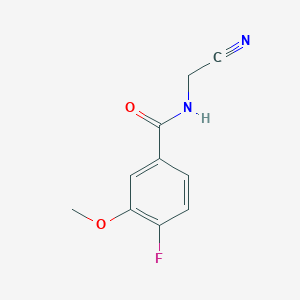

2-Bromo-3-(hydroxymethyl)benzonitrile, also known as 2-bromo-3-hydroxybenzonitrile, is an organic compound with a molecular formula of C7H5BrNO. It is an important intermediate in the synthesis of many organic compounds and has a wide range of applications in the pharmaceutical, agricultural, and dye industries. This compound has been extensively studied and is a useful tool for researchers in the fields of organic chemistry and biochemistry.

Scientific Research Applications

1. Environmental Impact and Microbial Degradation

The benzonitriles, including compounds like bromoxynil, are significant in agriculture and public areas for their herbicidal properties. Studies have examined microbial degradation pathways, the accumulation of persistent metabolites, and the diversity of involved degrader organisms (Holtze, Sørensen, Sørensen, & Aamand, 2008).

2. Radiation-Induced Hydroxylation Effects

Research on the radiation-induced hydroxylation of benzonitrile and related compounds has explored how metal ions influence this process. This study has implications for understanding the chemical behavior of benzonitriles under radiation (Eberhardt, 1977).

3. Effects on Photosynthesis

Investigations into 4-hydroxy-benzonitriles, such as bromoxynil, have studied their impact on photosynthesis in plants like spinach and wheat. This research provides insight into how such compounds affect plant biology at the cellular level (Szigeti, Tóth, & Paless, 1982).

4. Cytotoxic Effects

The cytotoxic effects of benzonitrile pesticides have been tested using human cell lines, shedding light on potential human health risks and the mechanisms by which these compounds affect cellular processes (Lovecká et al., 2015).

5. Metabolism in Plants

Studies on the metabolism of bromoxynil in plants such as wheat have revealed complex metabolic pathways, contributing to our understanding of how plants process and detoxify such compounds (Buckland, Collins, & Puiiin, 1973).

6. Antimicrobial Activity

The synthesis and study of derivatives of benzonitriles, including their antimicrobial activity, are significant for developing new pharmaceuticals and understanding the biological activity of these compounds (Kumar, Basavaraja, Mathada, & Mylarappa, 2022).

7. HPLC Measurement in Biological Specimens

High-performance liquid-chromatographic assays for benzonitriles aid in the diagnosis of acute poisoning, highlighting the importance of analytical methods in medical diagnostics (Flanagan & Ruprah, 1989).

Mechanism of Action

Target of Action

Benzonitriles, in general, are versatile chemicals that play key roles in the synthesis of various compounds such as benzoic acid, benzylamine, benzamide, pesticides, and dyes .

Mode of Action

It’s known that benzonitriles can participate in various chemical reactions, including the suzuki–miyaura coupling , a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Biochemical Pathways

Benzonitriles are known to be involved in the synthesis of various compounds, indicating their participation in multiple biochemical pathways .

Pharmacokinetics

It’s known that the compound is a solid at room temperature , which could influence its bioavailability.

Result of Action

Given its role in the synthesis of various compounds, it can be inferred that it contributes to the production of these compounds .

Action Environment

The action of 2-Bromo-3-(hydroxymethyl)benzonitrile can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by temperature . Additionally, the compound’s stability and efficacy can be influenced by the presence of other chemicals in the reaction environment .

properties

IUPAC Name |

2-bromo-3-(hydroxymethyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c9-8-6(4-10)2-1-3-7(8)5-11/h1-3,11H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLVWDFXEGFJSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C#N)Br)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-(hydroxymethyl)benzonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2474134.png)

![(4-((4-fluorobenzyl)thio)-2-(3-fluorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2474137.png)

![N-[1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethyl]-N-methylprop-2-enamide](/img/structure/B2474140.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B2474144.png)

![4-oxo-N-(3,3,5-trimethylcyclohexyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2474145.png)

![(Z)-ethyl 2-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2474147.png)

![Tert-butyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B2474153.png)